Cas no 1189881-19-3 (5-Ethyl-2-pyridine Ethanol-d4)

5-Ethyl-2-pyridine Ethanol-d4 化学的及び物理的性質
名前と識別子
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- 5-Ethyl-2-pyridine Ethanol-d4
- 1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethanol
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計算された属性
- せいみつぶんしりょう: 155.12500
じっけんとくせい
- PSA: 33.12000
- LogP: 1.17880
5-Ethyl-2-pyridine Ethanol-d4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E925552-25mg |
5-Ethyl-2-pyridine Ethanol-d4 |
1189881-19-3 | 25mg |
$1171.00 | 2023-05-18 | ||
TRC | E925552-2.5mg |
5-Ethyl-2-pyridine Ethanol-d4 |
1189881-19-3 | 2.5mg |
$150.00 | 2023-05-18 |
5-Ethyl-2-pyridine Ethanol-d4 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
5-Ethyl-2-pyridine Ethanol-d4に関する追加情報
Professional Introduction to 5-Ethyl-2-pyridine Ethanol-d4 (CAS No: 1189881-19-3)
5-Ethyl-2-pyridine Ethanol-d4, with the chemical identifier CAS No: 1189881-19-3, is a deuterated derivative of 5-Ethyl-2-pyridine ethanol. This compound has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. The introduction of deuterium atoms into the molecular structure not only modifies its physical and chemical characteristics but also opens up new avenues for studying metabolic pathways and drug interactions.
The compound belongs to the pyridine ethanol class, which is known for its diverse biological activities. Pyridine derivatives are widely studied for their roles in various pharmacological processes, including enzyme inhibition and neurotransmitter interactions. The presence of a deuterated label, specifically in the ethanol moiety, enhances the compound's suitability for NMR spectroscopy studies, providing researchers with a powerful tool for structural elucidation and dynamic analysis.
In recent years, the demand for deuterated compounds has surged in the pharmaceutical industry. These labeled molecules are used to study metabolic pathways, assess drug efficacy, and develop new therapeutic agents. The use of deuterium-labeled compounds allows researchers to differentiate between natural and labeled isotopes, providing insights into the mechanisms of drug metabolism and degradation. This information is crucial for optimizing drug formulations and predicting potential side effects.
One of the most compelling applications of 5-Ethyl-2-pyridine Ethanol-d4 is in the field of drug development. The compound serves as an intermediate in synthesizing more complex molecules, enabling the creation of novel drugs with enhanced pharmacokinetic properties. For instance, deuterated drugs have been shown to exhibit improved metabolic stability and reduced clearance rates, leading to longer-lasting therapeutic effects. This has been particularly beneficial in treating chronic conditions where sustained drug availability is essential.
The structural integrity of 5-Ethyl-2-pyridine Ethanol-d4 makes it an excellent candidate for studying enzyme kinetics. Enzymes play a critical role in various biological processes, and understanding their interaction with substrates is key to developing effective drugs. The deuterium label provides a unique spectroscopic signature that allows researchers to monitor enzyme-substrate binding events in real-time. This has led to significant advancements in our understanding of enzymatic mechanisms and has facilitated the design of more targeted therapeutics.
Moreover, 5-Ethyl-2-pyridine Ethanol-d4 has found applications in analytical chemistry. Its distinct NMR signals enable high-resolution structural analysis, which is invaluable for confirming the identity of complex mixtures. This capability is particularly useful in quality control processes within pharmaceutical manufacturing, ensuring that final products meet stringent purity standards. The compound's reliability as an analytical standard underscores its importance in maintaining consistency across different batches and formulations.
The synthesis of 5-Ethyl-2-pyridine Ethanol-d4 involves sophisticated organic chemistry techniques that highlight its complexity as a molecular entity. The introduction of deuterium atoms requires precise control over reaction conditions to ensure high isotopic purity. Advanced synthetic methodologies, such as catalytic hydrogenation and isotopic exchange reactions, are employed to achieve this goal. These techniques not only demonstrate the compound's synthetic challenge but also showcase the cutting-edge capabilities of modern chemical research.
Recent studies have explored the potential use of 5-Ethyl-2-pyridine Ethanol-d4 in studying protein-ligand interactions. Proteins are central to numerous biological functions, and understanding how they interact with small molecules can lead to breakthroughs in drug discovery. The deuterium label enhances NMR sensitivity, allowing researchers to observe these interactions with greater precision. This has opened up new possibilities for developing drugs that target specific protein pathways, offering hope for treating a wide range of diseases.
The compound's versatility extends to its role as a research tool in chemical biology. Chemical biology focuses on understanding biological processes at the molecular level using chemical techniques. 5-Ethyl-2-pyridine Ethanol-d4 provides a means to probe these processes by enabling detailed structural and dynamic studies. Its applications span from investigating signal transduction pathways to studying post-translational modifications, making it an indispensable tool for biologists seeking to unravel life's complexities.
In conclusion, 5-Ethyl-2-pyridine Ethanol-d4 (CAS No: 1189881-19-3) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structure and deuterated label make it an invaluable asset for pharmaceutical research, analytical chemistry, and chemical biology. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly crucial role in advancing scientific knowledge and developing innovative treatments for human diseases.
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